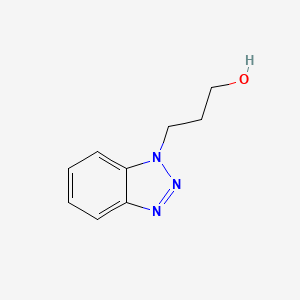

3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol

描述

属性

IUPAC Name |

3-(benzotriazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-7-3-6-12-9-5-2-1-4-8(9)10-11-12/h1-2,4-5,13H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMGXKSVFQPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879490 | |

| Record name | 1-(3-HYDROXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-34-4 | |

| Record name | 1-(3-HYDROXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

The primary disconnection for this compound is the C1-N1 bond between the propyl chain and the benzotriazole (B28993) ring. This disconnection simplifies the molecule into two key synthons: a benzotriazole anion and a 3-hydroxypropyl cation. The corresponding synthetic equivalents are 1,2,3-benzotriazole and a 3-halopropan-1-ol (e.g., 3-bromopropan-1-ol or 3-chloropropan-1-ol) or a related propyl derivative with a suitable leaving group. This leads to the most straightforward synthetic approach: the direct N-alkylation of benzotriazole.

An alternative retrosynthetic strategy involves functional group interconversion (FGI). organic-chemistry.orgyoutube.com The terminal alcohol of the target molecule can be retrosynthetically derived from other functional groups such as a ketone, an ester, or a carboxylic acid. For instance, the target alcohol can be obtained from the reduction of 3-(1H-benzotriazol-1-yl)propanoic acid or its corresponding ester. This introduces a different set of precursors, where the key step might be a Michael addition of benzotriazole to an acrylate (B77674) derivative, followed by reduction. nih.gov This FGI-based approach offers flexibility if the direct alkylation with a propanol (B110389) derivative proves inefficient or low-yielding.

Direct Synthesis Routes via N-Alkylation of 1,2,3-Benzotriazole

The most common and direct method for synthesizing this compound is the N-alkylation of 1,2,3-benzotriazole. researchgate.net This reaction involves the formation of a bond between a nitrogen atom of the triazole ring and the propyl chain.

The direct alkylation strategy employs a three-carbon electrophile that contains a hydroxyl group or a protected hydroxyl group. The most common reagent is a 3-halopropan-1-ol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol. The reaction is typically carried out in the presence of a base, which deprotonates the acidic N-H of benzotriazole to form the more nucleophilic benzotriazolide anion. This anion then attacks the electrophilic carbon of the propyl derivative, displacing the halide to form the N-C bond.

Another approach under this strategy is the Mitsunobu reaction. This reaction allows for the direct coupling of benzotriazole with propan-1,3-diol. researchgate.net However, this method typically requires stoichiometric amounts of reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate, which can complicate purification.

The efficiency and yield of the N-alkylation of benzotriazole are highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and catalyst. A variety of bases have been successfully employed, such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH). researchgate.net The solvent choice ranges from polar aprotic solvents like dimethylformamide (DMF) to more environmentally benign options like glycerol (B35011) or even solvent-free conditions. researchgate.netresearchgate.net

Phase-transfer catalysis (PTC) is often used to enhance the reaction rate and yield by facilitating the transfer of the benzotriazolide anion into the organic phase where the alkylating agent resides. researchgate.net Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net Microwave irradiation has also been utilized to accelerate the reaction, leading to shorter reaction times and often improved yields. researchgate.net

Interactive Table: Effect of Reaction Conditions on N-Alkylation of Benzotriazole

| Alkylating Agent | Base | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl Halides | K₂CO₃ | SiO₂/TBAB | None | Microwave | Moderate to High | researchgate.net |

| Alkyl Halides | KOH | [Bmim][BF₄] | Ionic Liquid | Not Specified | Good | researchgate.net |

| Alkyl Halides | KOH | [Bmim]OH | None | Room Temp | Excellent (up to 95%) | researchgate.net |

| Alkyl Halides | K₂CO₃ | None | DMF | -10°C | High | organic-chemistry.org |

| Benzyl (B1604629) Bromide | K₂CO₃ | None | Acetone | Room Temp | 74% | mdpi.com |

| Alkyl Halides | K₂CO₃ | None | Glycerol | Not Specified | Excellent | researchgate.net |

A significant challenge in the N-alkylation of 1,2,3-benzotriazole is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of 1-substituted and 2-substituted isomers. acs.org For the synthesis of this compound, alkylation at the N1 position is required.

Several strategies have been developed to achieve high regioselectivity for N1-alkylation:

Catalyst Control : Specific catalysts can direct the alkylation to a particular nitrogen. For example, Fe(III)-based metalloporphyrins have been shown to accelerate N1-alkylation, whereas Ir(III) porphyrins favor N2-alkylation. acs.orgnih.gov Similarly, B(C₆F₅)₃ has been used as a metal-free catalyst to promote site-selective N1-alkylation with diazoalkanes. rsc.org

Solvent and Base Effects : The choice of solvent and base can influence the N1/N2 ratio. In some systems, polar solvents and specific bases can favor the formation of the thermodynamically more stable N1 isomer.

Steric Hindrance : Introducing bulky substituents on the benzotriazole ring or using sterically demanding alkylating agents can direct the incoming group to the more accessible N1 position.

Directed Alkylation : The presence of a directing group, such as a bromine atom at the 4-position of the triazole, can surprisingly direct alkylation to the N2 position, highlighting the complex electronic effects at play. organic-chemistry.org Conversely, other substitution patterns on the phenyl ring of benzotriazole can favor N1 alkylation. acs.org

Interactive Table: Regioselectivity in N-Alkylation of Benzotriazoles

| Method | Catalyst/Reagent | Outcome | Comment | Reference |

|---|---|---|---|---|

| Catalytic Alkylation | Fe(III) pyridine-substituted porphyrin | Selective N1-alkylation | Catalyst directs selectivity. | acs.orgnih.gov |

| Catalytic Alkylation | Ir(III) pentafluorophenyl-substituted porphyrin | Selective N2-alkylation | Different metal center alters selectivity. | acs.orgnih.gov |

| Cross-Dehydrogenative Coupling | Cu₂S nanoparticles | Highly selective for N1-alkylation | Provides direct access to N1-alkylated products. | acs.org |

| Metal-Free Catalysis | B(C₆F₅)₃ | Selective N1-alkylation | Effective for reactions with diazoalkanes. | rsc.org |

| Directed Alkylation | 4-bromo-NH-1,2,3-triazole | Selective N2-alkylation | Bromo-substituent acts as a directing group. | organic-chemistry.org |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes offer alternative pathways to the target molecule, often by constructing a precursor molecule that is then chemically modified in the final steps.

This approach involves synthesizing a benzotriazole derivative with a propyl chain that has a different functional group at the terminus, which is then converted to an alcohol.

A notable example is the synthesis via a Michael addition reaction. Benzotriazole can be reacted with an acrylic acid derivative, such as N,N-dimethylacrylamide, in a base-catalyzed Michael addition to form 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide. nih.gov This propanamide precursor can then be hydrolyzed to the corresponding carboxylic acid, 3-(1H-benzotriazol-1-yl)propanoic acid. Subsequent reduction of the carboxylic acid or its ester derivative using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired final product, this compound.

Similarly, a precursor such as 3-(1H-benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one has been synthesized. researchgate.net While this specific compound has a different substituent, the synthesis of a 3-(1H-benzotriazol-1-yl)propanal or propanone precursor is feasible. The carbonyl group in such a precursor could then be selectively reduced to the primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), completing the synthesis of the target molecule. These multi-step pathways, while longer, provide strategic alternatives for accessing the title compound. organic-chemistry.org

Stereoselective Synthesis Approaches

The generation of a specific stereoisomer of this compound is crucial where the three-dimensional arrangement of atoms influences its properties and activity. While direct asymmetric synthesis of this specific molecule is not extensively documented in readily available literature, established methods for the enantioselective reduction of prochiral ketones offer a clear and logical pathway to obtaining the desired chiral alcohol. The precursor ketone, 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-one, can be synthesized through various established organic reactions.

Catalytic Asymmetric Reduction:

A prominent strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone. This can be accomplished using chiral catalysts that facilitate the transfer of a hydride to one face of the carbonyl group preferentially.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the reduction of a ketone with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. alfa-chemistry.comnrochemistry.comwikipedia.org The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone, directing the hydride attack to one of the two enantiotopic faces. nrochemistry.comyoutube.com The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine and the ketone's carbonyl oxygen to the endocyclic boron atom, forming a rigid, six-membered transition state that dictates the stereochemical outcome. nrochemistry.com This method is known for its high enantioselectivity across a broad range of ketones. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone. nih.govmdpi.com Chiral ligands, such as those derived from N-tosylated diamines (e.g., TsDPEN), coordinate to the metal center and induce asymmetry in the reduction process. nih.govlookchem.com This approach avoids the use of pyrophoric borane reagents and high-pressure hydrogen gas, making it an attractive alternative. mdpi.com

Enzymatic Reduction:

Biocatalysis offers a highly selective and environmentally friendly route to chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity under mild reaction conditions (e.g., neutral pH and room temperature). mdpi.comnih.govproquest.com

Whole-Cell and Isolated Enzyme Systems: The reduction can be carried out using whole microbial cells (e.g., baker's yeast, Lactobacillus species) or isolated and purified enzymes. mdpi.comnih.gov These biocatalysts often exhibit high chemo-, regio-, and stereoselectivity. For instance, alcohol dehydrogenases from various microorganisms have been successfully employed for the asymmetric reduction of a wide array of prochiral ketones, yielding optically pure alcohols. mdpi.comnih.gov The use of a co-substrate, such as isopropanol, is often required for the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) necessary for the enzymatic activity. nih.gov

While specific examples for the stereoselective reduction of 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-one are not explicitly detailed in the reviewed literature, the application of these well-established methodologies provides a clear and feasible path to the desired chiral propanol derivative. The choice of method would depend on factors such as the desired enantiomer, scale of the reaction, and available resources.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzotriazole derivatives, several techniques have been employed to align with these principles, focusing on energy efficiency, waste reduction, and the use of less hazardous solvents. gsconlinepress.comumich.edu

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijpsonline.com For the synthesis of benzotriazole derivatives, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields. ijpsonline.com This is attributed to the efficient and direct heating of the reaction mixture, leading to faster reaction rates. ijpsonline.com

A comparative study on the synthesis of various benzotriazole derivatives highlighted the benefits of microwave irradiation over conventional heating. For instance, the synthesis of 5-substituted benzotriazole amides showed a significant increase in yield and a drastic reduction in reaction time when conducted under microwave conditions.

Solvent-Free Synthesis:

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-phase, synthesis offers a cleaner alternative. An effective and simple solvent-free technique for the highly regioselective N-alkylation of benzotriazole has been developed using potassium carbonate, silica, and a phase-transfer catalyst under microwave or thermal conditions. gsconlinepress.com This method leads to the formation of 1-alkyl benzotriazoles in moderate to high yields with short reaction times. gsconlinepress.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netnih.gov In the synthesis of benzotriazoles, ultrasound has been used to improve the diazotization reaction of o-phenylenediamine, resulting in high yields and shorter reaction times. researchgate.net The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole (B30560) nucleus has also been successfully achieved with improved yields and reduced reaction times using ultrasound. nih.gov

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a selection of benzotriazole derivatives, illustrating the green chemistry benefits of the latter.

| Compound | Conventional Method | Microwave-Assisted Method |

| Derivative Type | Yield (%) | Time (h) |

| 5-Substituted Benzotriazole Amide (example 1) | 65-72 | 3-6 |

| 5-Substituted Benzotriazole Derivative (example 2) | 23-76 | 5-6 |

Table 1. Comparison of yields and reaction times for the synthesis of benzotriazole derivatives using conventional heating versus microwave irradiation. ijpsonline.com

The adoption of these green chemistry principles not only contributes to a more sustainable chemical industry but also often leads to more efficient and cost-effective synthetic processes.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzotriazole (B28993) ring and the propanol (B110389) chain. The four aromatic protons of the benzotriazole moiety typically appear as a complex multiplet system in the downfield region (approximately 7.4-8.0 ppm), characteristic of an ABCD spin system. chemicalbook.com The protons of the propyl chain would exhibit specific chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the benzotriazole nitrogen (N-CH₂) is expected to resonate at a lower field than the methylene group adjacent to the hydroxyl group (CH₂-OH) due to the electron-withdrawing effect of the triazole ring. The terminal hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons of the benzotriazole ring would be observed in the typical aromatic region (approx. 110-145 ppm). The three aliphatic carbons of the propanol chain would appear in the upfield region, with the carbon bonded to the nitrogen (N-C) and the carbon bonded to the oxygen (C-O) being the most deshielded of the three. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzotriazole Aromatic CH | 7.40 - 8.00 (m) | 110.0 - 135.0 |

| Benzotriazole Quaternary C | - | 132.0 - 146.0 |

| N-CH₂- | ~4.6 (t) | ~45.0 |

| -CH₂- | ~2.1 (quint) | ~32.0 |

| -CH₂-OH | ~3.6 (t) | ~60.0 |

| -OH | Variable (br s) | - |

Utilization of Mass Spectrometry (MS) Techniques for Molecular Identity and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of this compound. The molecular formula for this compound is C₉H₁₁N₃O, corresponding to a molecular weight of 177.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 177.

The fragmentation pattern provides structural confirmation. Alpha-cleavage is a common fragmentation pathway for primary alcohols, which would involve the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org This could lead to the formation of a characteristic ion at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info Another significant fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a peak at m/z 159.

Further fragmentation can occur within the propyl chain and the benzotriazole ring. Cleavage of the bond between the propyl chain and the benzotriazole ring could yield a fragment corresponding to the benzotriazolyl cation at m/z 119 or a related fragment ion. The loss of N₂ (28 Da) from the benzotriazole ring is a characteristic fragmentation for such compounds, leading to further daughter ions.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 177 | [M]⁺ | [C₉H₁₁N₃O]⁺ | Molecular Ion |

| 159 | [M - H₂O]⁺ | [C₉H₉N₃]⁺ | Loss of water |

| 148 | [M - CH₂OH]⁺ | [C₈H₈N₃]⁺ | Loss of hydroxymethyl radical |

| 120 | [C₇H₈N₃]⁺ | [C₇H₈N₃]⁺ | Cleavage of the propyl chain |

| 119 | [C₆H₅N₃]⁺ | [C₆H₅N₃]⁺ | Benzotriazole cation |

| 91 | [C₆H₅N]⁺ | [C₆H₅N]⁺ | Loss of N₂ from benzotriazole fragment |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | Alpha-cleavage, characteristic of primary alcohol libretexts.orgdocbrown.info |

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by analyzing their characteristic vibrational modes. rsc.org The spectra are complementary and provide a detailed fingerprint of the compound.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. researchgate.netmdpi.com The C-H stretching vibrations of the aromatic benzotriazole ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would be observed in the 2960-2850 cm⁻¹ region.

The benzotriazole ring itself gives rise to several characteristic bands. The C=C stretching vibrations within the benzene (B151609) portion of the ring are expected in the 1600-1450 cm⁻¹ range. The N=N stretching vibration of the triazole ring is often found around 1630-1560 cm⁻¹. nih.gov The C-N stretching vibrations would also be present. The C-O stretching vibration of the primary alcohol would result in a strong band in the 1075-1000 cm⁻¹ region. Both FTIR and Raman spectroscopy can be aided by computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational bands. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad (IR) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C-H Stretch | Aliphatic | 2960 - 2850 | Medium-Strong (IR, Raman) |

| N=N Stretch | Triazole Ring | 1630 - 1560 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-H Bend | Aliphatic | 1470 - 1350 | Medium |

| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong (IR) |

X-ray Diffraction Studies for Solid-State Structural Analysis and Crystal Engineering Insights

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the alcohol's hydroxyl group as a donor and the triazole nitrogen atoms or the oxygen of another molecule as acceptors would be a primary organizing force. Weaker interactions, such as C-H···π interactions between the propyl chain or benzotriazole ring of one molecule and the aromatic system of a neighboring molecule, are also known to play a role in stabilizing the crystal lattice of similar compounds. researchgate.netnih.gov

Table 4: Representative Crystallographic Data for a Structurally Similar Compound, 3-(1H-Benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClN₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.183 (7) |

| b (Å) | 10.444 (3) |

| c (Å) | 12.326 (4) |

| β (°) | 106.705 (5) |

| Volume (ų) | 2735.2 (15) |

| Z | 8 |

Note: This data is for a related ketone derivative and serves as an illustrative example of the type of information obtained from X-ray diffraction.

Chiroptical Spectroscopic Techniques for Stereochemical Assignments of Enantiomers

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods used to study and assign the absolute configuration of chiral molecules (enantiomers). nih.gov These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a sample.

However, the molecule this compound is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups) or any other element of chirality, such as axial or planar chirality. As a result, it cannot exist as a pair of enantiomers. The molecule possesses a plane of symmetry that bisects the propyl chain and the benzotriazole ring.

Because the compound is achiral, it will not rotate plane-polarized light and will not exhibit a signal in circular dichroism spectroscopy. Therefore, chiroptical spectroscopic techniques are not applicable for the stereochemical analysis of this compound, as there are no enantiomers to distinguish or assign.

Chemical Reactivity and Derivative Synthesis for Academic Exploration

Reactions Involving the Hydroxyl Group of the Propan-1-ol Moiety

The primary alcohol functional group in the propan-1-ol side chain is a key site for chemical modification, allowing for the introduction of diverse functionalities through several classical organic reactions.

The hydroxyl group of 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol can readily undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid, such as sulfuric acid, or facilitated by coupling agents. For instance, the reaction with benzoic acid in the presence of an acid catalyst would yield the corresponding benzoate (B1203000) ester. youtube.com Enzymatic esterification, which offers high selectivity and milder reaction conditions, is also a viable method. ijcrt.org

Etherification provides another route to modify the propanol (B110389) side chain. While direct Williamson ether synthesis can be challenging, alternative pathways can be employed. For example, related structures have been synthesized by reacting 1H-benzo[d] researchgate.netacs.orgnih.govtriazol-1-ol with dihaloalkanes, such as 1,3-dibromopropane (B121459), in the presence of a base like potassium carbonate to form a bromo-alkoxy-benzotriazole intermediate. mdpi.com This intermediate can then be used to form ether linkages.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Benzoic Acid / H⁺ | 3-(1H-1,2,3-benzotriazol-1-yl)propyl benzoate | Esterification |

| This compound | Acetic Anhydride / Pyridine | 3-(1H-1,2,3-benzotriazol-1-yl)propyl acetate | Esterification |

As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The use of milder reagents like pyridinium (B92312) chlorochromate (PCC) allows for the selective oxidation to the corresponding aldehyde, 3-(1H-1,2,3-benzotriazol-1-yl)propanal. libretexts.org

For complete oxidation to the carboxylic acid, 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, stronger oxidizing agents such as potassium dichromate(VI) in acidic solution are employed, often with heating under reflux to ensure the reaction goes to completion. issr.edu.khlibretexts.org This two-stage oxidation proceeds through the aldehyde intermediate. libretexts.orgchemguide.co.uk The reduction of the alcohol functional group itself is not a common transformation.

Table 2: Oxidation Reactions of this compound

| Starting Material | Reagent/Conditions | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 3-(1H-1,2,3-benzotriazol-1-yl)propanal | Aldehyde |

The versatility of the propanol side chain allows for the synthesis of a wide array of functionalized derivatives. For example, the carboxylic acid obtained from oxidation can be converted into an acyl chloride, which is a reactive intermediate for the synthesis of amides and esters. Furthermore, the carboxylic acid can be reacted with hydrazine (B178648) to form the corresponding propanohydrazide, which can be further derivatized, for instance, by condensation with aldehydes or ketones to form hydrazones like 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide. sigmaaldrich.com

Additionally, ketone derivatives such as 3-(1H-benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one have been synthesized, indicating that the propanol chain can be a scaffold for more complex structures. researchgate.net The synthesis of these types of molecules often involves multi-step pathways that may utilize the alcohol functionality of the parent compound as a starting point for elaboration. researchgate.netnih.gov

Transformations at the Benzotriazole (B28993) Core

The benzotriazole ring system, while generally stable, can undergo transformations that are of significant interest in the synthesis of novel compounds. ethernet.edu.et These reactions primarily involve electrophilic substitution on the benzene (B151609) ring or reactions at the nitrogen atoms.

Electrophilic aromatic substitution (EAS) on the benzotriazole ring is a key method for introducing substituents onto the aromatic core. youtube.com The benzotriazole moiety is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The position of substitution is directed by the N-1 substituent.

Common EAS reactions include halogenation and nitration. youtube.com Halogenation of N-substituted benzotriazoles can lead to mono- or poly-halogenated products, with the substitution pattern depending on the reaction conditions and the nature of the N-1 substituent. researchgate.net For instance, bromination can be achieved using bromine in an appropriate solvent. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. youtube.com The substitution generally occurs at the 4- or 6-positions of the benzotriazole ring.

Metallation of the benzotriazole ring, followed by cross-coupling reactions, offers a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. The benzotriazole ring can be deprotonated at one of the carbon atoms of the benzene ring using a strong base, followed by quenching with an electrophile.

More commonly, halogenated benzotriazole derivatives, synthesized as described in the previous section, serve as precursors for various cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. mdpi.com For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group onto the benzotriazole core. These reactions significantly expand the range of accessible derivatives.

Synthesis of Polymeric and Supramolecular Derivatives

The functional groups within this compound, namely the benzotriazole ring system and the terminal hydroxyl group, make it a valuable precursor for the synthesis of advanced polymeric materials and complex supramolecular assemblies. The benzotriazole moiety can be integrated into polymer backbones or as a pendant group, imparting specific properties to the resulting material, while the hydroxyl group offers a convenient site for modification and polymerization.

Research into polymers containing benzotriazole units has demonstrated their potential in various applications, such as organic light-emitting diodes (OLEDs). One approach involves the synthesis of D-π-A (donor-pi-acceptor) conjugated polymers where the benzotriazole unit functions as the acceptor. nih.gov For instance, polymers have been prepared through a palladium-catalyzed direct C-H cross-coupling reaction of a substituted 2H-benzotriazole with various thiophene (B33073) derivatives. nih.gov This method, known as direct C-H cross-coupling polycondensation, allows for the creation of well-defined polymer structures with high molecular weights. nih.gov

Another strategy focuses on creating acrylic polymers with benzotriazole as a pendant group. crimsonpublishers.com This can be achieved by first modifying a benzotriazole-containing molecule to introduce a polymerizable group, such as an acrylate (B77674). For example, a monomer, 2-(bis((1H-Benzo[d] nih.govacs.orgpsu.edu triazol-1-yl) Methylamino) Ethyl Acrylate (BMEA), was synthesized and subsequently polymerized via solution polymerization using a radical initiator like benzoyl peroxide (BPO). crimsonpublishers.comcrimsonpublishers.com This approach allows for the inclusion of multiple benzotriazole heterocycles within each monomeric unit, potentially enhancing the desired properties of the final polymer. crimsonpublishers.com The hydroxyl group of this compound is an ideal starting point for such a synthesis, as it can be readily esterified with acryloyl chloride to form a polymerizable monomer.

Table 1: Examples of Polymerization Methods for Benzotriazole-Containing Polymers

| Polymer Type | Monomers | Polymerization Method | Catalyst/Initiator | Key Findings | Reference |

|---|---|---|---|---|---|

| D-π-A Conjugated Polymer | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and various thiophene derivatives | Direct C-H Cross-Coupling Polycondensation | Pd(OAc)₂ | Resulting polymers (P1-P4) showed good thermal stability and potential for use in OLEDs. | nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving the benzotriazole heterocycle is crucial for controlling reaction outcomes and designing novel synthetic pathways. The reactivity of the N-H bond in benzotriazole and the nucleophilicity of the nitrogen atoms are central to many of its key transformations.

One of the most significant areas of mechanistic study has been the transition-metal-catalyzed N-alkylation of benzotriazoles. The direct coupling of benzotriazole with unsaturated substrates like allenes, catalyzed by rhodium(I) complexes, has been investigated in depth. nih.govacs.org A previously proposed mechanism suggested that the reaction proceeds via an oxidative addition of the benzotriazole N-H bond to the rhodium center. acs.org However, more recent and detailed investigations, combining experimental and theoretical techniques, have challenged this view. The revised mechanism suggests that for N2-selective reactions using a DPEPhos ligand, the key steps involve cationic rhodium species and a counteranion-assisted proton shuttling mechanism for N-H bond cleavage, rather than a direct oxidative addition. nih.gov

Table 2: Proposed Mechanistic Steps for Rh(I)-Catalyzed Coupling of Benzotriazole and Allenes

| Step | Prior Proposed Mechanism (Neutral Rh Species) | Revised Proposed Mechanism (Cationic Rh Species) | Reference |

|---|---|---|---|

| 1 | N-H oxidative addition of BTAH to [Rh(Cl)(diphosphine)] | Formation of cationic Rh species by chloride abstraction | nih.govacs.org |

| 2 | Coordination of the allene | Isomerization of benzotriazole and N-H bond cleavage via counteranion-assisted proton shuttling | nih.gov |

| 3 | Hydrometalation of the coordinated allene | Coordination and insertion of the allene | nih.govacs.org |

| 4 | Reductive elimination of the N-alkylated heterocycle | Reductive elimination to release the product and regenerate the catalyst | nih.govacs.org |

Another fundamental reaction is the addition of benzotriazole to carbonyl compounds. The mechanism involves the nucleophilic attack of a benzotriazole nitrogen atom on the protonated carbonyl carbon of an aldehyde. psu.edu This initial attack forms a 1-hydroxyalkylbenzotriazole intermediate, which exists in equilibrium with the starting materials. psu.edu This intermediate can be trapped by reacting it with an irreversible agent like thionyl chloride. This reaction yields a 1-(benzotriazol-1-yl)-1-chloroalkane, which is a versatile synthetic intermediate that can react with various nucleophiles. psu.edu The reaction with an excess of benzotriazole can lead to the formation of bis(benzotriazolyl)alkane products. psu.edu These mechanistic insights are fundamental for utilizing benzotriazole derivatives in the synthesis of more complex molecules.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of benzotriazole (B28993) derivatives. While specific DFT studies on 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol are not abundant in the literature, extensive research on closely related structures provides a strong basis for understanding its properties.

For instance, DFT calculations have been successfully employed to analyze the structure and vibrational frequencies of compounds like 3-(1H-benzo[d] nih.govethernet.edu.etresearchgate.nettriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. nih.gov In such studies, methods like B3LYP with a 6-311G** basis set have been shown to provide results that correlate well with experimental data from X-ray crystallography and IR spectroscopy. nih.gov These calculations can determine key geometric parameters, such as bond lengths and angles, and shed light on the planarity of the benzotriazole ring system. In related benzotriazole derivatives, the benzotriazole system is nearly planar. researchgate.net

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. The electrostatic potential map, another product of these calculations, can identify nucleophilic and electrophilic sites within the molecule, guiding the understanding of its interaction with other chemical species. scirp.org Studies on various benzotriazole derivatives have utilized DFT to correlate these calculated parameters with observed activities, such as corrosion inhibition. researchgate.net

Table 1: Representative Calculated Properties for a Benzotriazole Derivative (Based on data from a closely related compound, 3-(1H-benzo[d] nih.govethernet.edu.etresearchgate.nettriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate) nih.gov

| Parameter | Calculated Value (B3LYP/6-311G**) |

| Dipole Moment | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Total Energy | Data not available |

Note: Specific values for the title compound are not available in the cited literature. This table illustrates the types of parameters obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with its environment. The propanol (B110389) chain allows for considerable conformational freedom, and MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.

Methodologically, MD simulations on similar flexible molecules, such as 1,3-propanediol, have been used to determine the ratios of different conformations and their lifetimes in solution. mdpi.com Such studies reveal that the presence of a solvent can significantly influence the conformational preferences, for example, by favoring conformations that maximize intermolecular hydrogen bonding with the solvent over those with intramolecular hydrogen bonds. mdpi.com For this compound, MD simulations could elucidate the orientation of the propanol chain relative to the benzotriazole ring and the preferred rotamers around the C-C single bonds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

DFT calculations are commonly used for this purpose. For example, in the synthesis of related heterocyclic compounds like pyrrol-3-ol derivatives, the DFT-B3LYP method has been used to propose plausible reaction mechanisms. mdpi.com Similarly, the mechanism for the synthesis of pyrrolidinedione derivatives has been investigated through quantum chemical studies, identifying the energy barriers for each step of the reaction, including additions and rearrangements. rsc.org

For the synthesis of this compound, computational modeling could be used to investigate the N-alkylation of benzotriazole. Benzotriazole has two potential nucleophilic nitrogen atoms in the triazole ring, leading to the possible formation of N1 and N2 isomers. wikipedia.org Computational studies can predict the relative stability of these isomers and the activation energies for their formation, thus explaining the observed regioselectivity of the reaction. General computational studies on benzotriazole derivatives have provided insights into possible reaction mechanisms, including unimolecular and bimolecular pathways for subsequent transformations. ethernet.edu.et

Table 2: Example of Energy Profile Data from Reaction Pathway Modeling (This is a hypothetical representation for the alkylation of benzotriazole)

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzotriazole + Alkylating Agent) | 0.0 |

| Transition State for N1-alkylation | Value |

| N1-isomer Product | Value |

| Transition State for N2-alkylation | Value |

| N2-isomer Product | Value |

Note: This table illustrates the type of data generated from computational modeling of reaction pathways. Actual values would require specific calculations for this reaction.

Predictive Modeling of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For a related benzotriazole derivative, TD-DFT calculations at the B3LYP/6-311G** level were able to approximate the experimental UV-Vis spectrum, helping to assign the electronic transitions responsible for the observed absorption bands. nih.gov

Similarly, the vibrational frequencies (IR and Raman) of this compound can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations allow for the assignment of specific vibrational modes to the observed peaks in the experimental IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Theoretical studies on the adducts of benzotriazole with glyoxal (B1671930) have demonstrated the utility of these calculations in assigning the signals of different isomers and conformers in solution. researchgate.net For this compound, such predictions would be crucial in assigning the complex NMR spectrum arising from the different chemical environments of the protons and carbons in the benzotriazole ring and the propanol side chain.

Applications in Advanced Organic Synthesis Methodologies

Role as a Key Building Block in Complex Molecule Synthesis

3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-ol and its derivatives are valuable building blocks in the synthesis of more complex molecules. The benzotriazole (B28993) group can act as a good leaving group or be incorporated as a stable structural motif in the final product. nih.gov For instance, derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds and molecules with potential biological activities. nih.govnih.gov

The synthesis of novel benzotriazole derivatives often involves the modification of the propanol (B110389) side chain. For example, the hydroxyl group can be oxidized to a ketone, as seen in the formation of 3-(1H-benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one and 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one. researchgate.netnih.govresearchgate.net These ketones can then undergo further reactions to introduce additional functional groups or to build more complex molecular architectures.

Furthermore, the benzotriazole moiety itself can be a precursor to other heterocyclic systems. For example, α-(benzotriazol-1-yl)ketones can be converted into 3-aryl-1,2,4-benzotriazines. researchgate.net This highlights the role of benzotriazole derivatives as versatile intermediates in the synthesis of a diverse range of heterocyclic compounds.

The following table summarizes some complex molecules synthesized using benzotriazole derivatives as building blocks:

| Starting Material | Product | Application/Significance |

| 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one and benzotriazole | 3-(1H-Benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one | Synthesis of bioactive benzotriazole derivatives. researchgate.net |

| Benzotriazole and substituted anilines | Benzotriazole bearing 3-substitutedphenylimidazol-2-thiones | Development of novel anticancer agents. mdpi.com |

| Benzotriazole and N,N-dimethylacrylamide | 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide | Potentially useful ligand in coordination chemistry. nih.gov |

| (S)-(-) ethyl lactate (B86563) and 4-bromo-2-methoxy phenol | 1H-1,2,3-Triazole analogs | Potential carbonic anhydrase-II inhibitors. frontiersin.org |

Utilization in Protecting Group Strategies in Multistep Organic Transformations

In multistep organic syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The hydroxyl group of this compound can be protected using various standard protecting groups for alcohols, such as acetyl (Ac), benzyl (B1604629) (Bn), or silyl (B83357) ethers. libretexts.org This protection allows for chemical modifications at other positions of the molecule without affecting the hydroxyl group.

For instance, acylation of the hydroxyl group is a common strategy to form esters. nih.gov This can be used not only for protection but also in prodrug strategies, where the ester can be cleaved in vivo to release the active hydroxyl-containing compound. nih.gov The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps, as different protecting groups have varying stabilities and deprotection conditions. organic-chemistry.orglibretexts.org

The following table outlines some common protecting groups for alcohols and their removal conditions, which are applicable to the hydroxyl group of this compound:

| Protecting Group | Abbreviation | Removal Conditions |

| Acetyl | Ac | Acid or base |

| Benzoyl | Bz | Acid or base (more stable than Ac) |

| Benzyl | Bn | Hydrogenolysis |

| p-Methoxybenzyl | PMB | Acid, hydrogenolysis, or oxidation |

| Tetrahydropyranyl | THP | Acid |

| Trimethylsilyl | TMS | Acid or fluoride (B91410) ions |

Development of Novel Reagents and Catalytic Systems

Benzotriazole derivatives, including those derived from this compound, have been investigated as ligands in homogeneous catalysis. sapub.orgresearchgate.net The nitrogen atoms of the benzotriazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. sapub.orgresearchgate.net For example, complex compounds of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with 1,2,3-benzotriazole derivatives. sapub.orgresearchgate.net These complexes are studied for their potential applications in various catalytic transformations. The development of such catalysts is a significant area of research in modern coordination chemistry, aiming to create catalysts with specific properties for targeted reactions. sapub.orgresearchgate.net

Application in C-C and C-N Bond Formation Reactions

Benzotriazole chemistry plays a significant role in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. The benzotriazole group can act as a synthetic auxiliary that facilitates these bond-forming reactions.

For C-N bond formation, benzotriazole derivatives can be used in reactions such as the synthesis of benzimidazole-fused heterocycles through intramolecular amination. rsc.org In these reactions, the benzotriazole moiety can be part of the reacting substrate that undergoes cyclization to form the new N-containing ring.

The versatility of benzotriazole derivatives extends to their use in the synthesis of various nitrogen-containing heterocycles. ethernet.edu.et The ability to form stable complexes with metals also allows for their use in metal-catalyzed cross-coupling reactions to form C-N bonds.

Coordination Chemistry and Metal Complex Research

Ligand Design Principles Utilizing 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol as a Coordination Moiety

The design of ligands is fundamental to controlling the structure and reactivity of metal complexes. This compound is an attractive ligand due to its distinct functional parts: the benzotriazole (B28993) ring system and the flexible propanol (B110389) side chain.

Coordination Sites: Benzotriazole typically coordinates to metal ions through the N3 atom of the triazole ring. lookchem.com The terminal hydroxyl (-OH) group on the propyl chain provides a second potential coordination site. This allows the molecule to act as a versatile N,O-bidentate ligand, capable of forming a stable six-membered chelate ring with a central metal ion. The bidentate nature of similar benzotriazole-alcohol ligands, such as benzotriazol-1-ylmethanol, has been demonstrated to be effective in catalysis. umich.edu

Structural Influence: The benzotriazole group is a significant hydrophobic functional group. acs.org Its presence imparts amphiphilic character to the ligand, which can influence the self-assembly and crystal packing of the resulting metal complexes. acs.orgacs.org The flexible three-carbon propyl linker allows the two donor groups (N and O) to adopt a conformation suitable for chelation with a variety of metal ions, which can stabilize different oxidation states and geometries. lookchem.com

Electronic Properties: As a ligand, benzotriazole exhibits both strong electron-donating and accepting properties, which can be tuned to influence the electronic environment of the metal center in a complex, a key factor in catalytic applications. rsc.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with benzotriazole-based ligands is generally achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. sapub.orgredalyc.org For this compound, complexes with first-row transition metals such as manganese(II), cobalt(II), copper(II), and nickel(II), as well as precious metals like palladium(II), can be anticipated. acs.orgredalyc.org

The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chloride, bromide, or triflate) in a solvent like ethanol, methanol, or tetrahydrofuran (B95107) (THF) and stirring the mixture, sometimes with heating, to facilitate the reaction. redalyc.orgresearchgate.net The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the C=N and N-N bonds in the benzotriazole ring, as well as the C-O and O-H bonds of the alcohol, can indicate complex formation. researchgate.net

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can show shifts in the proton and carbon signals of the ligand upon coordination.

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal stoichiometry. acs.orgekb.eg

Single-Crystal X-ray Diffraction: This provides definitive structural information, including bond lengths, bond angles, coordination geometry, and details of the crystal packing and supramolecular interactions. lookchem.comresearchgate.net

Other Techniques: Molar conductivity measurements can determine if anions are coordinated or act as counter-ions, while magnetic susceptibility measurements reveal the magnetic properties of paramagnetic complexes. ekb.egnih.gov

| Ligand | Metal Salt | Solvent | Conditions | Resulting Complex Formula | Reference |

|---|---|---|---|---|---|

| 3-(1H-Benzotriazol-1-yl)propaneamide (BTPA) | MnCl₂ | Methanol | Stirring at room temperature | [Mn(BTPA)₂(H₂O)₂]Cl₂·2H₂O | acs.orgacs.org |

| 3-(1H-Benzotriazol-1-yl)propaneamide (BTPA) | CuCl₂ | Methanol | Stirring at room temperature | [Cu(BTPA)₂Cl₂] | acs.orgacs.org |

| 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene | [PdCl₂(CH₃CN)₂] | THF | Reflux for 16 h | [Pd(ligand)Cl₂] | redalyc.org |

| 2-(1H-Benzotriazole-1-il)acetic acid | Co(II), Ni(II), Cu(II), Zn(II) salts | Ethanol | - | ML₂·nH₂O | sapub.org |

Study of Coordination Geometries and Electronic Structures of Complexes

The coordination geometry around the metal center is dictated by the nature of the metal ion, the ligand-to-metal ratio, and the participation of solvent molecules or counter-ions in the coordination sphere. Research on analogous systems provides insight into the likely structures formed by this compound.

For complexes of the closely related 3-(1H-benzotriazol-1-yl)propaneamide (BTPA), X-ray crystallography has revealed various coordination environments. acs.orgacs.org For example, with MnCl₂, the BTPA ligand coordinates in a monodentate fashion through the N3 atom, resulting in a distorted octahedral geometry around the Mn(II) ion, with two water molecules and two chloride ions completing the coordination sphere. In contrast, with CuCl₂, the ligand acts as a bridging unit, coordinating through both the N3 atom and the amide oxygen, leading to a polymeric chain structure. acs.org

For this compound, several coordination modes are possible:

Monodentate N-coordination: The ligand binds only through the N3 atom of the benzotriazole ring, leaving the hydroxyl group uncoordinated and available for hydrogen bonding. lookchem.com

Bidentate N,O-chelation: The ligand binds through both the N3 atom and the hydroxyl oxygen, forming a stable six-membered ring. This is a common mode for ligands with flexible side chains containing donor atoms. umich.edu

Bridging Coordination: The ligand could bridge two metal centers, with the N3 atom coordinating to one metal and the hydroxyl oxygen to another, leading to the formation of coordination polymers.

The electronic structure of the complexes is influenced by the strong σ-donating and potential π-accepting character of the benzotriazole ring. rsc.org The coordination geometry significantly affects the d-orbital splitting of the metal center, which in turn determines the electronic, magnetic, and spectroscopic properties of the complex. nih.gov For instance, complexes of Cu(II) could adopt square planar or distorted octahedral geometries, while Co(II) and Ni(II) could form tetrahedral or octahedral complexes. nih.govuobaghdad.edu.iq

| Parameter | Value |

|---|---|

| Metal Center | Cu(II) |

| Coordination Geometry | Distorted Octahedral |

| Cu-N Bond Length | 2.022(2) Å |

| Cu-O Bond Length | 2.433(2) Å |

| Cu-Cl Bond Length | 2.296(1) Å |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from benzotriazole ligands have emerged as potent catalysts for a range of important organic transformations. rsc.orgbohrium.com The combination of a robust N-donor heterocycle with a metal center creates active sites capable of facilitating bond formation.

C-C and C-N Coupling Reactions: Copper and palladium complexes bearing benzotriazole-based ligands have shown high efficiency. For instance, a palladium complex with a bidentate N,N-donor benzotriazole ligand was used as a catalyst for the Mizoroki-Heck reaction. redalyc.org Similarly, benzotriazol-1-ylmethanol, an N,O-bidentate ligand, proved excellent for copper-catalyzed N-arylation and palladium-catalyzed Suzuki C-C coupling reactions. umich.edu Copper(I) in the presence of 1H-benzotriazole also effectively catalyzes the Glaser homocoupling of terminal alkynes. acs.org

Click Chemistry: Copper(II) complexes with various benzotriazole-based ligands have been shown to catalyze the azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to produce 1,4-disubstituted 1,2,3-triazoles with high yields, even without an external reducing agent. rsc.org

Oxidation/Reduction Reactions: Metal-organic frameworks (MOFs) constructed from benzotriazole-carboxylate ligands and cobalt have been investigated as electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting. Doping these MOFs with Fe and Ni enhanced their catalytic performance. rsc.org

The catalytic activity of complexes derived from this compound would likely benefit from its potential N,O-bidentate nature, which can form stable and reactive intermediates.

| Catalyst System | Reaction | Key Results | Reference |

|---|---|---|---|

| [Pd(1,3-bis(1H-benzotriazol-1-yl-methyl)benzene)Cl₂] | Mizoroki-Heck Reaction | Turnover number (TON) of 219 | redalyc.org |

| CuI / 1H-Benzotriazole | Glaser Homocoupling | Excellent yields for various alkynes at room temperature | acs.org |

| Cu(II)-benzotriazole complexes | Azide-Alkyne Cycloaddition | Yields up to 98% without a reducing agent | rsc.org |

| Benzotriazol-1-ylmethanol / Cu(OAc)₂·H₂O | N-arylation of Imidazole | 94% yield | umich.edu |

| Co/Fe/Ni-btca MOF | Oxygen Evolution Reaction (OER) | Overpotential of 292 mV at 10 mA cm⁻² | rsc.org |

Supramolecular Assemblies Involving Metal-Ligand Interactions

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor. It can form strong hydrogen bonds with anions, solvent molecules, or the nitrogen or oxygen atoms of adjacent ligands. sapub.org This is a critical factor in building higher-dimensional networks. In the crystal structures of related benzotriazole amide complexes, hydrogen bonds involving the amide N-H groups and coordinated water molecules are instrumental in linking coordination units into 2D layers. acs.orgacs.orgresearchgate.net

Amphiphilic Self-Assembly: The amphiphilic nature of the ligand, with its hydrophobic benzotriazole head and more polar propanol tail, can lead to remarkable self-assembly in the solid state. This often results in a separation of polar and nonpolar domains, creating layered structures that are of interest as models for organic-inorganic hybrid materials. acs.orgacs.org

The interplay between covalent metal-ligand coordination and non-covalent forces like hydrogen bonding and π-π stacking provides a powerful strategy for the rational design of crystalline materials with specific network topologies and properties. researchgate.nettandfonline.com

Advanced Materials Science and Engineering Research

Integration into Functional Polymeric Architectures

The incorporation of the 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol moiety into polymer structures is a promising avenue for creating functional materials with tailored properties. The hydroxyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones, while the benzotriazole (B28993) unit imparts specific functionalities such as UV stability, corrosion inhibition, and altered optical properties.

Research into acrylic polymers with pendant benzotriazole groups has demonstrated the feasibility of synthesizing such materials. In one study, a new polyacrylate with pendant benzotriazole groups was synthesized for potential use in anticorrosive mixtures. crimsonpublishers.comcrimsonpublishers.com The synthesis involved creating a monomer, 2-(bis((1H-Benzo[d] mdpi.comnih.govrsc.org triazol-1-yl) Methylamino) Ethyl Acrylate (B77674) (BMEA), which was then polymerized. crimsonpublishers.comcrimsonpublishers.com A key aspect of the monomer synthesis was the inclusion of an aliphatic spacer to mitigate the steric hindrance that the bulky benzotriazole group could exert during the polymerization process. crimsonpublishers.com The polymerization was carried out in solution using benzoyl peroxide as an initiator. crimsonpublishers.comcrimsonpublishers.com

While this study did not use this compound directly, the propanol (B110389) chain in the target compound could similarly act as a spacer and its hydroxyl group could be esterified with acrylic acid or a similar vinyl monomer to create a polymerizable derivative. This would allow for its integration into a variety of polymer backbones, including acrylics, polyesters, and polyurethanes, to develop functional polymeric architectures with enhanced properties. The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been explored, highlighting the potential for creating processable functional polymers from triazole-containing monomers. metu.edu.tr

A proposed synthetic route for a polymerizable derivative of this compound is illustrated below:

The resulting polymers could find applications in coatings, adhesives, and specialty plastics where the inherent properties of the benzotriazole moiety are desired.

Role in the Design and Synthesis of Self-Assembled Supramolecular Materials

The benzotriazole moiety is a known building block in the construction of supramolecular architectures due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the self-assembly of molecules into well-defined, ordered structures. The presence of the propanol tail in this compound adds another dimension to its self-assembly capabilities, allowing for hydrogen bonding via the hydroxyl group.

Studies on the self-assembly of the parent compound, 1H-benzotriazole (BTA), in aqueous solutions have shown that it can form nanoparticles with a radius in the range of 5 nm, with a critical aggregation concentration (CAC) of 16–20 mM. copper.org This self-assembly is driven by hydrophobic interactions. The introduction of a propanol group is expected to modify this behavior by introducing a hydrophilic component, potentially leading to the formation of different types of aggregates, such as micelles or vesicles, in appropriate solvents.

The crystal structure of related compounds, such as 3-(1H-benzotriazol-1-yl)-1-(3-methoxy-phenyl)propan-1-one, reveals that molecules can be linked into chains via weak C-H···π interactions. nih.govresearchgate.net This demonstrates the propensity of the benzotriazole system to engage in intermolecular interactions that can drive self-assembly. While specific research on the self-assembled supramolecular materials derived from this compound is limited, the fundamental characteristics of its constituent parts suggest a strong potential for its use in this area. The ability to form ordered structures through self-assembly is crucial for the development of advanced materials for applications in catalysis, sensing, and drug delivery.

Application in Surface Chemistry and Coating Technologies

The most well-established application of benzotriazole and its derivatives is in the field of corrosion inhibition, particularly for copper and its alloys. copper.orgirowater.comresearchgate.net This property is directly relevant to surface chemistry and coating technologies. Benzotriazole compounds function by forming a protective, chemisorbed film on the metal surface, which acts as a barrier to corrosive agents. copper.orgirowater.com This protective layer is a two-dimensional, polymeric film that is insoluble in many aqueous and organic solutions. copper.org

The this compound molecule, with its benzotriazole head and propanol tail, is well-suited for this application. The benzotriazole group can strongly adsorb onto the metal surface, while the propanol group can enhance solubility in certain coating formulations and potentially interact with the polymer matrix of a coating, improving adhesion.

The mechanism of corrosion inhibition by benzotriazole involves the formation of a complex between the benzotriazole molecule and copper ions on the surface. irowater.com This complex forms a passive layer that prevents further corrosion. The presence of the propanol group in this compound could influence the morphology and thickness of this protective film, potentially enhancing its effectiveness.

In the context of modern coating technologies, there is a growing interest in "smart" coatings that can provide active corrosion protection. Benzotriazole derivatives can be incorporated into such coatings to be released in response to a corrosion-triggering stimulus, such as a change in pH. nasa.gov The propanol functional group on this compound offers a convenient handle for its incorporation into such controlled-release systems, for example, by encapsulation in microcapsules that are dispersed within a coating. nasa.gov

Furthermore, the hydroxyl group can be used to chemically bond the molecule to a surface or a polymer matrix. For instance, it can react with silane (B1218182) coupling agents to create a robust, covalently attached corrosion-inhibiting layer on a variety of substrates.

Development of Novel Optical and Electronic Materials

The benzotriazole moiety possesses interesting electronic properties that make it a candidate for use in novel optical and electronic materials. Benzotriazole-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comnih.govrsc.orgmetu.edu.trescholarship.orgrsc.orgnih.gov

Donor-acceptor (D-A) conjugated polymers containing benzotriazole as the acceptor unit have been synthesized and shown to have tunable optical and electrochemical properties. mdpi.com In one study, four D-π-A conjugated polymers with a benzotriazole backbone were synthesized and their use as light emitters in OLEDs was demonstrated, achieving green and red luminescence. mdpi.com The external quantum efficiencies of these devices were reported to be in the range of 0.07% to 0.14%. mdpi.com

Another area of application is in perovskite solar cells, where benzotriazole-based polymers have been used as dopant-free hole-transporting materials (HTMs). rsc.org A copolymer of benzo[1,2-b:4,5-b′]dithiophene (BDT) and benzotriazole (BTA) with ethylhexyl side chains, PBTA-26, exhibited high hole mobility and led to a power conversion efficiency of 19.83% in an n-i-p perovskite solar cell. rsc.org

The this compound molecule can be functionalized to be incorporated into such polymeric systems. The hydroxyl group can be modified to attach polymerizable groups, allowing for the creation of side-chain functionalized polymers. The photoluminescence properties of such polymers would be influenced by the benzotriazole chromophore. Research on pyridine-functionalized polytyrosine has shown that attaching a fluorescent unit to a rigid polymer backbone can lead to aggregation-induced emission (AIE) properties. nsysu.edu.tw A similar approach could be envisioned for polymers containing the this compound moiety.

The optical properties of benzotriazole-based conjugated polyelectrolytes have also been studied, revealing that the formation of emissive aggregates is favored in solvents with low dielectric constants. escholarship.org The fluorescence quantum yield of these aggregates can be as high as 61% in methanol. escholarship.org

Table 1: Optical and Electronic Properties of Benzotriazole-Based Polymers

| Polymer System | Application | Key Findings |

| D-π-A conjugated polymers with benzotriazole acceptor | OLEDs | Green and red luminescence with EQE up to 0.14%. mdpi.com |

| Fluorene-benzotriazole copolymers | OLEDs | White light emission achieved by blending blue and orange emitting polymers. nih.govrsc.orgmetu.edu.tr |

| Benzotriazole-based conjugated polyelectrolytes | Optical Materials | Formation of emissive aggregates with fluorescence quantum yields up to 61%. escholarship.org |

| BDT-BTA copolymers | Perovskite Solar Cells | Dopant-free hole-transporting material with a power conversion efficiency of 19.83%. rsc.org |

Smart Material Design Principles Incorporating the Compound

Smart materials are materials that can respond to external stimuli, such as changes in pH, temperature, or light. researchgate.nettib.euresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net The incorporation of this compound into material systems offers a route to creating smart materials due to the inherent properties of the benzotriazole ring and the reactive nature of the propanol group.

One of the key principles in designing smart materials is to have a component that can undergo a reversible change in its properties. The benzotriazole moiety can exist in two tautomeric forms, 1H- and 2H-benzotriazole, and its protonation state is pH-dependent. This property can be exploited to create pH-responsive materials. For instance, a polymer containing the this compound unit could exhibit changes in its solubility, conformation, or binding properties in response to pH changes.

A significant application of this principle is in the development of "smart" corrosion-inhibiting coatings. nasa.gov As mentioned earlier, microcapsules containing this compound could be designed to release their contents when the local pH at the metal surface drops, which is often an early indicator of corrosion. This targeted release of the corrosion inhibitor at the site of damage would represent a "smart" self-healing mechanism.

Furthermore, the hydroxyl group of the compound allows for its integration into stimuli-responsive polymer networks, such as hydrogels. nih.govmdpi.com These hydrogels could be designed to swell or shrink in response to specific stimuli, leading to applications in controlled drug delivery, sensors, and actuators. For example, a hydrogel containing the benzotriazole derivative could be used to release an entrapped therapeutic agent in response to a local pH change in the body.

The design principles for incorporating this compound into smart materials would involve:

Stimuli-Responsive Moiety: Utilizing the pH-sensitivity of the benzotriazole ring.

Reactive Handle: Employing the hydroxyl group for covalent attachment to polymer backbones or for cross-linking into hydrogel networks.

Controlled Release Systems: Encapsulating the compound for triggered release in response to environmental cues.

While specific research on smart materials incorporating this compound is an emerging area, the foundational principles and the known properties of benzotriazole derivatives provide a strong basis for future developments in this exciting field.

Emerging Research Perspectives and Future Directions

Exploration of New Reactivity Manifolds for the Compound

The benzotriazole (B28993) group is well-established as a versatile synthetic auxiliary and an excellent leaving group, properties that are yet to be fully exploited for 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-ol. ufl.edunih.govnbinno.com Future research is poised to explore new reactivity manifolds, transforming the compound from a simple building block into a dynamic synthetic tool.

One promising avenue is leveraging the benzotriazole moiety's ability to facilitate the formation of adjacent carbocations or carbanions. This activating effect could be used to introduce a wide array of functional groups at the carbon atom alpha to the triazole ring. ufl.edu Furthermore, the entire benzotriazole ring can undergo cleavage and rearrangement, offering pathways to other heterocyclic systems. acs.org For instance, radical-induced intramolecular cyclative cleavage has been used to synthesize 2-substituted benzothiazoles from thiocarbonylbenzotriazoles, a strategy that could be adapted for novel transformations. acs.org

Another area of exploration is its participation in cycloaddition reactions. The photochemical extrusion of nitrogen from the benzotriazole ring generates a highly reactive diradical intermediate. mdpi.com While this has been studied for other derivatives, investigating the intermolecular trapping of this diradical from this compound with various alkenes and alkynes could provide a novel route to complex indole-containing structures. mdpi.com The propanol (B110389) chain adds an interesting dimension, as it could potentially participate in or direct these intramolecular reactions.

The table below summarizes potential reaction types that could be explored for this compound, based on established benzotriazole chemistry.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome/Application | Reference |

| Leaving Group Substitution | Nucleophiles (e.g., Grignard reagents, organozincs) | Functionalization at the C-1 position of the propyl chain | ufl.edu |

| Photochemical Cycloaddition | UV irradiation (λ = 254 nm), Maleimides, Alkynes | Synthesis of novel dihydropyrrolo[3,4-b]indoles | mdpi.com |

| Ring Cleavage/Rearrangement | Radical initiators (e.g., AIBN), (TMS)₃SiH | Formation of different heterocyclic scaffolds | acs.org |

| Synthon for 1,3-Dipoles | Reaction with aldehydes and subsequent elimination | Generation of azomethine ylides for cycloadditions | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of this compound and its derivatives is a prime candidate for integration with modern flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly screen and optimize reaction conditions. researchgate.net

Continuous flow reactors could be employed for the N-alkylation of benzotriazole with 3-halopropanol derivatives, a key step in the compound's synthesis. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing the often-exothermic nature of such reactions and for controlling the regioselectivity of the N1 vs. N2 alkylation. researchgate.netnih.govacs.org Recent work on the visible-light-mediated synthesis of benzotriazin-4(3H)-ones in continuous flow highlights the potential for photochemical transformations of benzotriazole systems within microreactors, achieving excellent yields in mere minutes of residence time. nih.govacs.org

Automated synthesis platforms, often coupled with machine learning algorithms, could accelerate the discovery of new derivatives of the title compound. researchgate.net An automated system could systematically vary reaction components and conditions to build a library of analogs, which could then be screened for desired properties, feeding the data back to optimize subsequent synthesis rounds. This high-throughput approach is invaluable for exploring the structure-activity relationships of new materials derived from this compound.

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound is no exception. Future research will likely focus on developing more sustainable methods for its synthesis and exploring its role in environmentally benign applications.